Cas no 861924-64-3 (3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea)

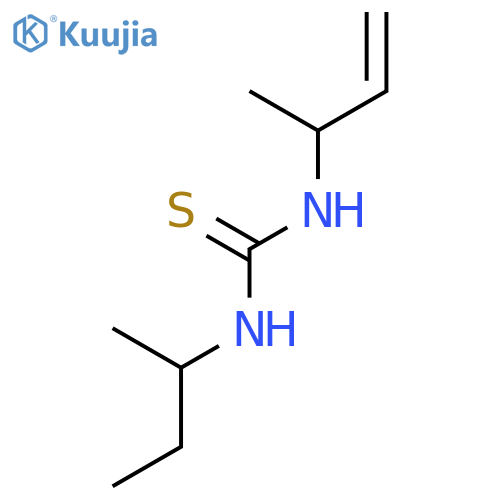

861924-64-3 structure

商品名:3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea 化学的及び物理的性質

名前と識別子

-

- Thiourea, N-(1-methyl-2-propenyl)-N'-(1-methylpropyl)-

- 3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea

- EN300-1274419

- 861924-64-3

-

- インチ: InChI=1S/C9H18N2S/c1-5-7(3)10-9(12)11-8(4)6-2/h5,7-8H,1,6H2,2-4H3,(H2,10,11,12)

- InChIKey: SRGCMWDTHUQHSB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 186.11906976Da

- どういたいしつりょう: 186.11906976Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 56.2Ų

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1274419-0.1g |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea |

861924-64-3 | 0.1g |

$904.0 | 2023-06-08 | ||

| Enamine | EN300-1274419-0.05g |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea |

861924-64-3 | 0.05g |

$864.0 | 2023-06-08 | ||

| Enamine | EN300-1274419-2500mg |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea |

861924-64-3 | 2500mg |

$1370.0 | 2023-10-01 | ||

| Enamine | EN300-1274419-10000mg |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea |

861924-64-3 | 10000mg |

$3007.0 | 2023-10-01 | ||

| Enamine | EN300-1274419-5000mg |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea |

861924-64-3 | 5000mg |

$2028.0 | 2023-10-01 | ||

| Enamine | EN300-1274419-1000mg |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea |

861924-64-3 | 1000mg |

$699.0 | 2023-10-01 | ||

| Enamine | EN300-1274419-0.25g |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea |

861924-64-3 | 0.25g |

$946.0 | 2023-06-08 | ||

| Enamine | EN300-1274419-5.0g |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea |

861924-64-3 | 5g |

$2981.0 | 2023-06-08 | ||

| Enamine | EN300-1274419-50mg |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea |

861924-64-3 | 50mg |

$587.0 | 2023-10-01 | ||

| Enamine | EN300-1274419-100mg |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea |

861924-64-3 | 100mg |

$615.0 | 2023-10-01 |

3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

861924-64-3 (3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量